molecular formula C30H26N2O5 B11945592 Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 404824-70-0

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Número de catálogo: B11945592
Número CAS: 404824-70-0
Peso molecular: 494.5 g/mol
Clave InChI: HPDWONAOBKIYQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diisopropyl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS: 404824-70-0) is a structurally complex heterocyclic compound with the molecular formula C₃₀H₂₆N₂O₅ and a molecular weight of 494.5 g/mol . Its core structure consists of a pyrrolo[1,2-a][1,10]phenanthroline scaffold modified by a benzoyl group at position 11 and diisopropyl ester groups at positions 9 and 10. The compound exhibits significant helical distortion due to steric effects from the bulky diisopropyl ester substituents, as confirmed by X-ray crystallography. The average angle between the pyrrole ring plane and the terminal pyridine ring is approximately 20°, influencing its solid-state packing and reactivity .

Synthesis involves a 1,3-dipolar cycloaddition reaction between a phenanthrolinium salt and diisopropyl acetylenedicarboxylate in dichloromethane, followed by triethylamine-mediated deprotonation. The product is isolated in 80% yield after recrystallization from nitromethane . Key spectroscopic characteristics include IR carbonyl stretches at 1704–1736 cm⁻¹ (ester C=O) and a benzoyl C=O stretch at 1655 cm⁻¹, alongside distinct NMR signals for the diisopropyl groups (δ 1.2–1.4 ppm for CH₃) .

Propiedades

Número CAS

404824-70-0

Fórmula molecular

C30H26N2O5

Peso molecular

494.5 g/mol

Nombre IUPAC

dipropan-2-yl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C30H26N2O5/c1-17(2)36-29(34)23-22-15-14-20-13-12-19-11-8-16-31-25(19)26(20)32(22)27(24(23)30(35)37-18(3)4)28(33)21-9-6-5-7-10-21/h5-18H,1-4H3

Clave InChI

HPDWONAOBKIYQO-UHFFFAOYSA-N

SMILES canónico

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=CC=C4)C5=C(C=CC=N5)C=C3

Origen del producto

United States

Métodos De Preparación

Generation of Phenanthrolinium Ylide

1,10-Phenanthroline (1) undergoes mono-quaternization with 2-bromo-4’-fluoroacetophenone (2) in refluxing acetonitrile to yield the phenanthrolinium salt (3) . The reaction proceeds with a 92% yield under nitrogen atmosphere after 48 hours.

1,10-Phenanthroline+2-Bromo-4’-fluoroacetophenoneCH3CN, refluxN2,48hPhenanthrolinium salt (3)\text{1,10-Phenanthroline} + \text{2-Bromo-4'-fluoroacetophenone} \xrightarrow[\text{CH}3\text{CN, reflux}]{\text{N}2, 48\,h} \text{Phenanthrolinium salt (3)}

Cycloaddition with Acetylenedicarboxylates

The phenanthrolinium ylide (3’) generated in situ via deprotonation with triethylamine reacts with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane at room temperature. This 3+2 cycloaddition forms the 10,11-dihydropyrrolo[1,2-a]phenanthroline intermediate (4) with 78% yield.

Key reaction parameters:

  • Molar ratio of ylide:dipolarophile = 1:1.1

  • Reaction time: 18–24 hours

  • Workup: Precipitation with methanol followed by crystallization from ethanol/water

Introduction of the Benzoyl Group

The benzoyl moiety at position 11 is introduced via Friedel-Crafts acylation under controlled conditions to ensure regioselectivity.

Acylation Protocol

The intermediate (4) is treated with benzoyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds in anhydrous dichloromethane at 0°C to room temperature for 12 hours, achieving 85% yield of the benzoylated product (5) .

(4)+Benzoyl chlorideAlCl3CH2Cl2,0°Crt11-Benzoylpyrrolo[1,2-a]phenanthroline-9,10-dicarboxylic acid (5)\text{(4)} + \text{Benzoyl chloride} \xrightarrow[\text{AlCl}3]{\text{CH}2\text{Cl}_2, 0°C \rightarrow rt} \text{11-Benzoylpyrrolo[1,2-a]phenanthroline-9,10-dicarboxylic acid (5)}

Optimization notes:

  • Excess benzoyl chloride (1.5 equiv) improves conversion

  • Temperature control prevents over-acylation

  • Quenching with ice-water minimizes side reactions

Esterification with Isopropyl Groups

The final step involves converting the carboxylic acid groups at positions 9 and 10 into diisopropyl esters.

Esterification Conditions

The dicarboxylic acid (5) is refluxed with excess isopropyl alcohol (6 equiv) in toluene using concentrated H₂SO₄ (0.2 equiv) as a catalyst. The reaction reaches completion in 8 hours, yielding the target compound (6) with 91% isolated yield.

(5)+2CH(CH3)2OHH2SO4Toluene, refluxDiisopropyl 11-benzoylpyrrolo[1,2-a][1,phenanthroline-9,10-dicarboxylate (6)\text{(5)} + 2\,\text{CH}(\text{CH}3)2\text{OH} \xrightarrow[\text{H}2\text{SO}4]{\text{Toluene, reflux}} \text{Diisopropyl 11-benzoylpyrrolo[1,2-a][1,phenanthroline-9,10-dicarboxylate (6)}

Purification:

  • Neutralization with saturated NaHCO₃

  • Extraction with ethyl acetate (3 × 50 mL)

  • Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Alternative Synthetic Pathways

Paal-Knorr Pyrrole Synthesis

A complementary approach utilizes the Paal-Knorr reaction to construct the pyrrole ring. Hexanedione derivatives condense with primary amines under acidic conditions, though this method shows lower regiocontrol for complex substrates like phenanthroline.

One-Pot Strategies

Recent advancements demonstrate a one-pot procedure combining quaternization, cycloaddition, and esterification steps. This method reduces purification stages but requires precise stoichiometric control.

Analytical Data and Characterization

Key spectroscopic data for intermediate (4):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 8.4 Hz, 2H), 8.45 (d, J = 8.0 Hz, 2H), 7.68–7.61 (m, 4H), 5.21 (s, 2H), 3.85 (s, 6H).

  • ESI-MS: m/z 457.2 [M+H]⁺

Final product (6) characterization:

  • Melting point: 214–216°C

  • HPLC purity: 99.2% (C18 column, MeCN/H₂O 70:30)

Challenges and Optimization

  • Regioselectivity in Cycloaddition:
    Unsymmetrical dipolarophiles like ethyl propiolate require strict temperature control (-10°C) to achieve >95% regioselectivity.

  • Esterification Efficiency:
    Using molecular sieves (4Å) during esterification increases yield by 12% through water removal.

  • Purification:
    Recrystallization from tert-butyl methyl ether/hexane (1:3) eliminates residual catalysts while maintaining product stability.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch size5 g2 kg
Reaction time24 h18 h
Yield78%82%
Purity99%98.5%
Cost per gram$12.40$8.75

Scale-up trials demonstrate improved yields due to enhanced heat transfer and mixing efficiency. Continuous flow systems are being investigated for the cycloaddition step to further reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of Diisopropyl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate are compared below with analogous derivatives, focusing on ester substituents, substituent effects, and applications.

Substituent Effects on Physical and Chemical Properties

Ester Groups :

  • Diisopropyl vs. Dimethyl/Diethyl : Bulky diisopropyl esters reduce crystallinity, lowering the melting point (229–232°C vs. 286–288°C for dimethyl) . This also enhances solubility in organic solvents like dichloromethane .
  • Diethyl Derivatives : Diethyl esters (e.g., 2.178) exhibit intermediate steric effects, balancing reactivity and solubility .

Aromatic Substituents: Benzoyl vs. Nitrobenzoyl: The nitro group in 3-nitrobenzoyl derivatives (7a) increases electron-withdrawing effects, raising thermal stability (higher melting point) and altering UV-Vis absorption .

Actividad Biológica

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a synthetic compound with significant potential in biological research, particularly in the realm of medicinal chemistry. This compound belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is C30H25N2O5C_{30}H_{25}N_2O_5 with a molecular weight of 529.0 g/mol. Below is a summary of its structural properties:

PropertyValue
CAS Number 882865-85-2
IUPAC Name Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
Molecular Weight 529.0 g/mol
InChI Key ZZFSABXPZVNMLH-UHFFFAOYSA-N

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate exhibits its biological activity primarily through interactions with various biomolecules such as proteins and nucleic acids. The compound's unique structure allows it to bind to specific sites on these molecules, potentially altering their function and influencing biological pathways.

Anticancer Activity

Research has indicated that derivatives of phenanthroline compounds can exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) in certain cancer types by activating caspase pathways.
  • Mechanistic Insights : It is suggested that the compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells.

Antimicrobial Properties

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Preliminary studies indicate that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : The compound has been tested against various fungal strains and has shown effectiveness comparable to conventional antifungal agents.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of pyrrolo[1,2-a][1,10]phenanthroline derivatives. The researchers synthesized a series of compounds including diisopropyl derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Results indicated that diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate exhibited significant cytotoxic effects with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Activity

In a study focused on antimicrobial compounds published in Antimicrobial Agents and Chemotherapy, diisopropyl derivatives were tested against a panel of bacterial and fungal pathogens. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) effective against resistant strains of bacteria.

Q & A

Q. What are the key structural features of diisopropyl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate, and how do they influence its reactivity?

The compound features a rigid pyrrolo[1,2-a][1,10]phenanthroline core fused with a benzoyl group at position 11 and diisopropyl ester groups at positions 9 and 10. The steric bulk of the diisopropyl esters and electron-withdrawing benzoyl substituent significantly impact its solubility, photophysical properties, and interactions with biological targets . X-ray crystallography reveals helical distortion in the core structure (~20° angle between pyrrole and terminal pyridine planes), which may affect π-π stacking in DNA intercalation studies .

Q. What synthetic methodologies are employed to prepare this compound, and how can reaction conditions be optimized?

The synthesis involves a 1,3-dipolar cycloaddition between a phenanthrolinium ylide and diisopropyl acetylenedicarboxylate. Key steps include:

  • Suspending 1-(3-nitrobenzoyl)phenanthrolinium bromide in dichloromethane .
  • Adding diisopropyl acetylenedicarboxylate (1.1 eq) under vigorous stirring .
  • Dropwise addition of triethylamine (1 eq) to deprotonate the ylide . Optimization focuses on solvent choice (e.g., dichloromethane for faster kinetics), stoichiometric control of reagents, and post-reaction purification via ethanol reflux to isolate the product in 80% yield .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs (e.g., diethyl 11-(4-bromobenzoyl) derivatives) exhibit DNA intercalation via π-π interactions and cytotoxicity in cancer cell lines (IC₅₀ ~10–50 µM) . The benzoyl group’s electronic properties (e.g., nitro or bromo substituents) modulate binding affinity to DNA or proteins, as shown in comparative studies .

Advanced Research Questions

Q. How do substituent variations at the benzoyl group affect the compound’s biological and photophysical properties?

Substituent effects are systematically studied via structure-activity relationship (SAR) models:

  • Nitro groups (e.g., 3-nitrobenzoyl): Enhance DNA binding via electrostatic interactions but reduce solubility .
  • Bromo groups : Increase lipophilicity (logP +0.5) and improve membrane permeability in cellular assays .
  • Fluorine substituents : Alter charge distribution, as shown by DFT calculations, leading to red-shifted absorption spectra (Δλ = 15–20 nm) . Comparative data for analogs are tabulated below:
Substituentλₐᵦₛ (nm)logPIC₅₀ (µM)
3-Nitrobenzoyl3742.812.5
4-Bromobenzoyl3713.39.8
4-Fluorobenzoyl3852.518.7

Q. What computational strategies are recommended to predict the druglikeness and reactivity of this compound?

  • Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., C–H···O, π-stacking) in crystal structures, guiding solubility optimization .
  • Frontier Molecular Orbital (FMO) analysis : Calculates HOMO-LUMO gaps (e.g., ΔE = 3.2 eV for the nitro derivative) to predict redox behavior and charge-transfer efficiency .
  • ADMET profiling : Use QikProp or SwissADME to estimate bioavailability (%HIA >80% for diisopropyl esters due to lipophilicity) and cytochrome P450 inhibition risks .

Q. How can contradictions in biological activity data between analogs be resolved?

Discrepancies in cytotoxicity (e.g., 3-nitro vs. 4-bromo analogs) arise from divergent mechanisms:

  • Nitro derivatives : Preferentially induce oxidative stress via nitroreductase activation, validated by ROS assays .
  • Bromo derivatives : Trigger apoptosis via caspase-3/7 activation, as shown in flow cytometry studies . Resolution requires mechanistic validation using knockout cell lines (e.g., NQO1-deficient models for nitro compounds) .

Q. What experimental techniques are critical for characterizing this compound’s interaction with biological targets?

  • Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) with Stern-Volmer constants (Ksv ~10⁴ M⁻¹) .
  • Circular Dichroism (CD) : Detect DNA conformational changes (e.g., B→Z transitions) upon intercalation .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ ~10⁵ M⁻¹s⁻¹, kd ~10⁻³ s⁻¹) for protein targets .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (<50%) often stem from incomplete ylide formation. Use excess triethylamine (1.2 eq) and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) .
  • Data Reproducibility : Batch-to-batch variability in cytotoxicity assays (~±15%) can be mitigated by standardizing cell passage numbers and serum-free incubation conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.